Ammonium nonanoate

Description

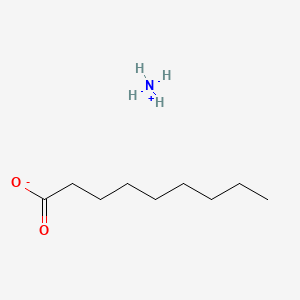

Structure

3D Structure of Parent

Properties

CAS No. |

63718-65-0 |

|---|---|

Molecular Formula |

C9H21NO2 |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

azane;nonanoic acid |

InChI |

InChI=1S/C9H18O2.H3N/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);1H3 |

InChI Key |

KLIDOSBTXDALBI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCCC(=O)O.N |

Other CAS No. |

63718-65-0 |

Origin of Product |

United States |

Foundational & Exploratory

Ammonium nonanoate chemical structure and properties

An In-depth Technical Guide to Ammonium Nonanoate

Introduction

This compound, also known as ammonium pelargonate, is the ammonium salt of nonanoic acid. It is a broad-spectrum, non-selective, contact herbicide.[1][2][3] This compound is derived from naturally occurring fatty acids and is recognized for its use in agriculture, particularly in organic farming, due to its rapid biodegradation and low environmental persistence.[4][5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identification

This compound is formed from the neutralization reaction of nonanoic acid (pelargonic acid) with ammonia.[5][6] The structure consists of a nine-carbon fatty acid chain and an ammonium cation.

| Identifier | Value |

| IUPAC Name | azanium;nonanoate[4][6] |

| Synonyms | Ammonium pelargonate, Pelargonic acid ammonium salt[2][7] |

| CAS Number | 63718-65-0[4][6][8] |

| Molecular Formula | C₉H₂₁NO₂[4][6][8] |

| Molecular Weight | 175.27 g/mol [4][6][8] |

| InChI Key | KLIDOSBTXDALBI-UHFFFAOYSA-N[4][6][8] |

| SMILES | CCCCCCCCC(=O)[O-].[NH4+][4][6] |

Physicochemical Properties

This compound is typically formulated as a water-based solution.[2][3] Its physical and chemical properties make it suitable for application as a sprayable herbicide.

| Property | Value | Source |

| Physical State | Clear to pale yellow liquid at room temperature.[3][4][8] Can also exist as white crystals.[2] | [2][3][4][8] |

| Odor | Slight fatty acid or ammonia odor.[3][4][9] | [3][4][9] |

| Solubility in Water | Completely miscible.[3][4] | [3][4] |

| Density | Approximately 1.00 g/cm³ at 20°C.[4][9] | [4][9] |

| pH (of emulsion) | 8.0 - 9.0.[9][10] | [9][10] |

| Boiling Point | ~104.4°C (219.9°F).[9][10] | [9][10] |

| Environmental Fate | Rapidly biodegrades in soil, with a half-life of less than 24 hours.[8][11] | [8][11] |

Mechanism of Action

This compound is a non-systemic, contact herbicide, meaning it only affects the plant parts it directly touches and is not translocated throughout the plant.[1][6][8] Its herbicidal activity is characterized by a rapid, physical mode of action.[8]

-

Cuticle Penetration : The active component, the nonanoate anion, acts as a surfactant, allowing it to penetrate the waxy cuticle of the plant's leaves.[1][8]

-

Cell Membrane Disruption : Upon penetration, the nonanoate anions disrupt the lipid bilayer of the plant cell membranes, leading to a loss of integrity.[5][8] This disruption is a physical effect, where the compound dissolves the lipid components of the cell membrane.[8]

-

Cell Leakage and Desiccation : The damage to the cell membrane results in the rapid leakage of cellular contents and a loss of moisture, a process known as desiccation.[5][8]

-

Rapid Necrosis : This cellular disruption leads to rapid cell death, and visible symptoms such as wilting, browning, and a "scorched" appearance can be observed within hours of application.[1][5][6]

The effectiveness of fatty acids as herbicides is related to their chain length, with medium-chain fatty acids like nonanoic acid (C9) being particularly effective.[8]

Caption: Mechanism of action of this compound as a contact herbicide.

Experimental Protocols

Synthesis of this compound Emulsion

This protocol describes the laboratory-scale synthesis of an this compound emulsion based on the neutralization reaction of nonanoic acid and ammonia.[4][12]

Materials:

-

Nonanoic acid (99%)

-

Ammonia water (25-28%)

-

Deionized water

-

Reaction kettle with temperature control and stirrer

-

Metering tanks

-

pH meter

Procedure:

-

Add a portion of the total nonanoic acid (e.g., 84 kg in an industrial example) to a 1000L reactor.[12]

-

Set the reactor temperature control to 60°C.[12]

-

Begin stirring at a controlled speed (e.g., 100 rpm).[12]

-

Slowly add ammonia water dropwise into the reactor. The reaction should produce even bubbling.[4][12]

-

After the initial reaction, add water to the reactor and continue stirring for approximately 20 minutes.[12]

-

Add the remaining nonanoic acid to the reactor.[12]

-

Continue the dropwise addition of ammonia water until the pH of the reaction system reaches 8.[12]

-

Stop stirring. The resulting product is an aqueous solution of this compound.

-

For a stable emulsion formulation, components such as emulsifiers, preservatives, penetrating agents, thickeners, and antifreeze agents can be incorporated with uniform stirring.[4][12]

Caption: Experimental workflow for the synthesis of this compound.

Weed Control Efficacy Field Trial

This protocol outlines a field experiment to evaluate the herbicidal efficacy of this compound on various weed species. This is based on studies investigating application rates and volumes.[13][14]

Objective: To determine the weed control efficacy of this compound at different application rates and volumes.

Experimental Design:

-

Treatments: A factorial experiment with multiple herbicide rates and application volumes.

-

Control: An untreated control plot.

-

Replication: Randomized complete block design with at least four replications of each treatment.[15]

-

Plot Size: Standardized plot sizes suitable for the application equipment.

Procedure:

-

Site Selection: Choose a field with a natural and diverse weed population. Identify and record the prevalent weed species (e.g., broadleaf weeds like Amaranthus spp. and grass weeds like Eleusine indica).[13]

-

Treatment Preparation: Prepare the spray solutions of this compound to achieve the target active ingredient rates at the specified application volumes.

-

Application: Apply the treatments using a calibrated sprayer (e.g., backpack or boom sprayer) to ensure uniform coverage of the target weeds.[1]

-

Data Collection:

-

Assess weed control visually at set intervals after treatment (e.g., 6 days after treatment).[13] Use a rating scale (e.g., 0% = no control, 100% = complete control).

-

Collect weed biomass by harvesting the above-ground portions of weeds from a defined area (e.g., a quadrat) within each plot at a specified time after planting (e.g., 33 days).[15]

-

Dry the collected biomass to a constant weight and record the dry weight.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the effects of application rate, application volume, and their interaction on weed control and biomass reduction.[8]

Herbicidal Efficacy Data

Studies have shown that this compound provides greater control for broadleaf weeds than for grasses.[8][13] Efficacy is dependent on both the application rate and the weed species.

| Weed Species | Application Rate (kg·ha⁻¹) | Application Volume (L·ha⁻¹) | Weed Control (%) |

| Pigweed (Amaranthus spp.) | 10.8 | 654 | >88 |

| Carpetweed (Mollugo verticillata) | 7.2 | 164 | 66 |

| Carpetweed (Mollugo verticillata) | Various | Various | >88 |

| Goosegrass (Eleusine indica) | 7.2 - 10.8 | 164 - 981 | 31 - 54 |

| Smooth Crabgrass (Digitaria ischaemum) | 7.2 - 10.8 | 164 - 981 | 24 - 54 |

| General Weeds (in pumpkin) | 5% a.i. solution | N/A | 88 - 98 |

Data compiled from references[13][15].

Safety and Handling

This compound can cause skin and serious eye irritation.[6][10] Proper personal protective equipment (PPE) is required during handling and application.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical goggles or a face shield, and suitable protective clothing.[9][10] Use a NIOSH-approved respirator if airborne concentrations are expected to exceed exposure limits.[9]

-

First Aid:

-

Storage and Disposal: Store in a locked-up area.[9][10] Dispose of contents and container in accordance with local, regional, and national regulations.[9][10]

The U.S. Environmental Protection Agency (EPA) has determined that when used as directed, this compound does not cause unreasonable adverse effects to humans or the environment, citing its natural occurrence and rapid biodegradation.[11]

References

- 1. floridist.com [floridist.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [sitem.herts.ac.uk]

- 4. Buy this compound (EVT-1610868) | 63718-65-0 [evitachem.com]

- 5. mirimichigreen.com [mirimichigreen.com]

- 6. Buy this compound | 63718-65-0 [smolecule.com]

- 7. This compound | C9H21NO2 | CID 21902950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 63718-65-0 | Benchchem [benchchem.com]

- 9. labelsds.com [labelsds.com]

- 10. horizon.wiki [horizon.wiki]

- 11. ams.usda.gov [ams.usda.gov]

- 12. Preparation method of this compound weeding emulsion in water - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Ammonium Nonanoate from Nonanoic Acid and Ammonia

This technical guide provides a comprehensive overview of the synthesis of this compound, a compound with significant applications as a broad-spectrum contact herbicide.[1][2] The synthesis is primarily achieved through a direct neutralization reaction between nonanoic acid and ammonia.[3] This document details the underlying chemistry, experimental protocols, and key quantitative parameters for successful synthesis.

Core Chemical Reaction

The synthesis of this compound is a straightforward acid-base neutralization reaction. Nonanoic acid (also known as pelargonic acid) reacts with ammonia to form the ammonium salt, this compound.[4] This reaction is typically performed in an aqueous solution, often using ammonium hydroxide (ammonia water).[3]

Chemical Equation:

C₉H₁₈O₂ (Nonanoic Acid) + NH₃ (Ammonia) → C₉H₂₁NO₂ (this compound)[1][3]

The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of nonanoic acid to the lone pair of electrons on the nitrogen atom of ammonia, forming the ammonium cation and the nonanoate anion.

Reaction Pathway Diagram

References

An In-depth Technical Guide to Ammonium Nonanoate (Pelargonic Acid Ammonium Salt)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium nonanoate, also known as pelargonic acid ammonium salt, is a broad-spectrum, non-selective, contact herbicide. It is the ammonium salt of nonanoic acid (pelargonic acid), a nine-carbon saturated fatty acid that occurs naturally in various plants and animals. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, applications in agriculture, and potential relevance in drug development. Quantitative data are presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams illustrating the synthesis workflow, herbicidal mechanism, and a potential signaling pathway in mammalian cells are included to facilitate understanding.

Chemical and Physical Properties

This compound is a well-characterized compound with defined physical and chemical properties. It is typically marketed as an aqueous solution.[1]

| Property | Value | Reference(s) |

| Synonyms | Pelargonic acid ammonium salt, Ammonium pelargonate | [2] |

| Molecular Formula | C₉H₂₁NO₂ | [3] |

| Molecular Weight | 175.27 g/mol | [3] |

| CAS Number | 63718-65-0 | [3] |

| Appearance | White crystals; marketed as a colorless to pale yellow liquid | [1] |

| Odor | Slight fatty acid or ammonia odor | [1][3] |

| Solubility | Completely miscible in water | [4] |

| pH (of emulsion) | Typically neutral to slightly alkaline (8.0 - 9.0) | [3][5] |

| Density | Approximately 1.00 g/cm³ at 20°C | [5] |

| Boiling Point | 104.4°C (219.9°F) | [3] |

| Environmental Fate | Rapidly biodegrades in soil and water, typically within a few days. | [2] |

Synthesis of this compound

This compound is synthesized through a direct neutralization reaction between nonanoic acid and ammonia.[6] The nonanoic acid precursor can be derived from natural sources, such as the ozonolysis of oleic acid found in beef tallow or vegetable oils.[7]

Experimental Protocol: Synthesis of this compound Emulsion

This protocol is adapted from a patented method for the preparation of an this compound weeding emulsion.

Materials:

-

Nonanoic acid (99% purity)

-

Ammonia water (25-28%)

-

Deionized water

-

1000L reactor with temperature control and stirring capabilities

-

Metering tanks

-

Emulsifier (e.g., Agricultural milk 1602#)

-

Preservative (e.g., Potassium sorbate)

-

Penetrating agent (e.g., Agricultural organic silicon)

-

Thickener (e.g., Magnesium aluminum silicate)

-

Antifreeze agent (e.g., Glycerol)

Procedure:

Step 1: Neutralization Reaction

-

Add 84 kg of nonanoic acid to the 1000L reactor.

-

Set the reactor temperature to 60°C and begin stirring at 100 rpm.

-

Slowly add 80 kg of ammonia water dropwise at a flow rate of 2 kg/min , ensuring the reaction mixture bubbles evenly.

-

After the initial ammonia addition, add 80 kg of deionized water to the reactor and continue stirring for 20 minutes.

-

Add the remaining 84 kg of nonanoic acid.

-

Continue the dropwise addition of the remaining 80 kg of ammonia water until the pH of the reaction system reaches 8.

-

Stop the stirring. The resulting product is the this compound solution.

Step 2: Formulation of the Emulsion

-

To the this compound solution from Step 1, add the following components while stirring:

-

9.84 kg of emulsifier (e.g., Agricultural milk 1602#)

-

492 g of preservative (e.g., Potassium sorbate)

-

6 kg of penetrating agent (e.g., Agricultural organic silicon)

-

2.46 kg of thickener (e.g., Magnesium aluminum silicate)

-

4.92 kg of antifreeze agent (e.g., Glycerol)

-

-

Continue stirring until a homogenous emulsion is formed.

Herbicidal Application and Efficacy

This compound is a fast-acting, post-emergence, contact herbicide with no soil activity.[1] It is effective against a wide range of weeds, including grasses, broadleaf weeds, moss, and algae.[4]

Mechanism of Action

The herbicidal activity of this compound is due to its rapid disruption of plant cell membranes.[2] Upon contact with the plant foliage, the nonanoic acid component penetrates the waxy cuticle of the leaves.[7] This leads to a loss of cell membrane integrity, causing rapid leakage of cellular contents and subsequent desiccation and death of the plant tissue.[7][8] The effects are typically visible within hours of application.[7]

Quantitative Efficacy Data

Numerous studies have evaluated the herbicidal efficacy of this compound. The following tables summarize data from selected field trials.

Table 1: Weed Control Efficacy in Organic Vegetable Production

| Weed Species | Herbicide Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) |

| Tumble Pigweed | 10.8 | 654 | >80 |

| Spiny Pigweed | 10.8 | 654 | >80 |

| Carpetweed | 7.2 | 164 | 66 |

| Carpetweed | 10.8 | 654 | >88 |

| Goosegrass | 7.2 - 10.8 | 164 - 981 | 31 - 54 |

| Smooth Crabgrass | 7.2 - 10.8 | 164 - 981 | 24 - 54 |

Table 2: Comparative Weed Control in Pumpkin

| Herbicide | Weed Control (%) |

| This compound | 88 - 98 |

| Clove Oil + Cinnamon Oil | 40 - 69 |

Relevance to Drug Development and Mammalian Cell Signaling

While the primary application of this compound is in agriculture, its constituent fatty acid, nonanoic acid, and other medium-chain fatty acids (MCFAs) have been shown to possess biological activity in mammalian systems, which may be of interest to drug development professionals.

Interaction with G-Protein Coupled Receptors (GPCRs)

MCFAs, including those with carbon chain lengths of 9-14, can act as signaling molecules by functioning as ligands for the orphan G-protein coupled receptor GPR84.[5] GPR84 is expressed in leukocytes, and its activation by MCFAs is coupled to a pertussis toxin-sensitive G(i/o) pathway.[5] This interaction can lead to downstream cellular responses, including calcium mobilization and the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) production.[5] Furthermore, activation of GPR84 by MCFAs has been shown to amplify the lipopolysaccharide-stimulated production of the proinflammatory cytokine interleukin-12 p40.[5]

Neurological and Other Effects

Some research suggests that pelargonic acid may be more potent than valproic acid in treating seizures, without the associated HDAC inhibition-related teratogenicity.[4] Additionally, nonanoic acid has been observed to promote neuronal differentiation and neurite growth in cell lines.[9] It can also induce changes in the sodium/potassium ratio in epidermal cells, indicating an effect on cell membrane integrity, and modulate the expression of inflammatory cytokines like interleukin-6.[9]

Toxicology and Safety

This compound is considered to have low mammalian toxicity.

| Toxicity Endpoint | Value | Species | Reference(s) |

| Acute Oral LD₅₀ | >5000 mg/kg | Rat | [3] |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [3] |

| Eye Irritation | Causes serious eye irritation | - | [3] |

| Skin Irritation | Mild to moderate skin irritant | - | [10] |

The U.S. Environmental Protection Agency (EPA) has granted an exemption from the requirement of a tolerance for residues of this compound in or on all food commodities when used as a herbicide. This is based on its low toxicity and the fact that residues from its use are not likely to exceed naturally occurring levels.[2]

Conclusion

This compound is a well-established, effective, and rapidly biodegradable contact herbicide. Its straightforward synthesis and clear mechanism of action in plants make it a valuable tool, particularly in organic agriculture. For drug development professionals, while this compound itself is not a therapeutic agent, the biological activity of its constituent, nonanoic acid, as a signaling molecule that interacts with GPCRs like GPR84, presents an interesting area for further investigation. The ability of MCFAs to modulate immune responses and neuronal differentiation suggests that this class of molecules may hold untapped therapeutic potential. Further research is warranted to explore these possibilities and to fully understand the pharmacokinetics and pharmacodynamics of nonanoic acid and its salts in mammalian systems.

References

- 1. mdpi.com [mdpi.com]

- 2. floridist.com [floridist.com]

- 3. labelsds.com [labelsds.com]

- 4. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 5. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 63718-65-0 | Benchchem [benchchem.com]

- 7. ams.usda.gov [ams.usda.gov]

- 8. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

The Core Mechanism of Action of Ammonium Nonanoate on Plant Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium nonanoate, the ammonium salt of nonanoic acid (also known as pelargonic acid), is a potent, broad-spectrum, non-selective contact herbicide. Its efficacy stems from a rapid and destructive interaction with the cellular membranes of plants. This technical guide elucidates the primary and secondary mechanisms of action, detailing the biophysical and biochemical events that lead to rapid plant cell death. It provides quantitative data on its herbicidal effects, detailed protocols for key experimental assays used to measure its impact, and visual diagrams of the critical pathways and workflows involved.

Primary Mechanism of Action: Rapid Membrane Disruption

The fundamental herbicidal activity of this compound is a direct physical assault on the integrity of plant cell membranes. The process is characterized by its speed, with visible effects such as wilting and browning appearing within hours of application[1][2]. The mechanism can be dissected into two critical steps:

-

Cuticle Penetration: The nonanoate anion, derived from the naturally occurring C9 fatty acid, functions as a soap or surfactant[1][3][4][5]. This property allows it to dissolve and penetrate the protective waxy cuticle of plant leaves, gaining access to the underlying epidermal and mesophyll cells[1][6].

-

Lipid Bilayer Destabilization: Upon reaching the plasma membrane, the nonanoate anion intercalates into the lipid bilayer. As a medium-chain fatty acid, its nine-carbon chain length is optimal for disrupting membrane structure. It creates a physical destabilization by creating a size mismatch among the lipid molecules, which compromises the membrane's structural integrity[1]. This leads to a rapid loss of cohesion, essentially dissolving the lipid components of the membrane[1][7].

This catastrophic loss of membrane integrity results in the immediate and uncontrolled leakage of cellular contents, including water and electrolytes, into the extracellular space. This process, known as desiccation, leads to rapid cell collapse, tissue necrosis, and the characteristic "burn-down" effect observed in treated plants[1][2][3].

Secondary Mechanisms and Associated Pathways

Beyond the initial physical disruption, this compound's phytotoxicity is amplified by secondary effects, particularly involving photosynthetic machinery and oxidative stress.

-

Interference with Photosynthesis: The nonanoate anion also penetrates chloroplasts and intercalates into the thylakoid membranes. This action can displace chlorophyll pigments and disrupt the photosynthetic electron transport chain[7][8].

-

Generation of Reactive Oxygen Species (ROS): The disruption of photosynthetic processes, particularly in the presence of light, leads to the overproduction of hyper-reactive oxygen species (ROS) such as singlet oxygen (¹O₂), superoxide (O₂⁻), and hydrogen peroxide (H₂O₂)[7][8][9]. These molecules are highly damaging to cellular components.

-

Lipid Peroxidation: The generated ROS initiate a destructive chain reaction known as lipid peroxidation[7][8][9]. ROS attack polyunsaturated fatty acids within the cell membranes, leading to the formation of lipid peroxyl radicals. These radicals can, in turn, attack neighboring fatty acids, propagating a cascade of membrane damage that far exceeds the initial physical disruption[10]. This auto-catalytic process ensures catastrophic and irreversible damage to all cellular membranes, leading to cell death[9].

Data Presentation: Herbicidal Efficacy

The herbicidal efficacy of this compound is dependent on the application rate, volume, and the target weed species. Broadleaf weeds are generally more susceptible than grasses[7][11].

Table 1: Weed Control Efficacy of this compound on Various Weed Species

| Target Weed Species | Application Rate (kg a.i./ha) | Application Volume (L/ha) | Weed Control (%) | Reference(s) |

|---|---|---|---|---|

| Tumble Pigweed | 10.8 | 654 | >88% (Best Control) | [7][11] |

| Spiny Pigweed | 10.8 | 654 | >88% (Best Control) | [7][11] |

| Carpetweed | 7.2 | 164 | 66% | [7][11] |

| Carpetweed | Various | Various | ≥88% | [7][11] |

| Goosegrass | Various | Various | 31% - 54% | [7][11] |

| Smooth Crabgrass | Various | Various | 24% - 54% | [7][11] |

| General Weed Suppression | Not Specified | 600 | 88% - 98% |[8][12] |

Experimental Protocols

Investigating the mechanism of action of this compound relies on specific assays to quantify membrane damage and cell death.

Protocol: Electrolyte Leakage Assay

This assay quantifies the loss of membrane integrity by measuring the increase in electrical conductivity of a solution in which plant tissue is submerged. The leakage of ions from damaged cells increases the solution's conductivity.

I. Materials:

-

Plant leaf tissue (e.g., Arabidopsis, leaf disks from crop or weed species)

-

Cork borer (e.g., 7.5 mm diameter)

-

12-well or 24-well cell culture plates

-

Deionized or ultrapure water

-

Electrical conductivity meter

-

Pipettes and tips

II. Methodology:

-

Sample Preparation: Using a cork borer, excise uniform leaf disks from the plant material, avoiding major veins. Prepare at least three replicate samples per treatment condition (e.g., control, different concentrations of this compound).[13][14]

-

Initial Wash: Place the leaf disks (e.g., two disks per well) into the wells of a culture plate containing a known volume of deionized water (e.g., 2 mL). Incubate for 30 minutes at room temperature. This step removes electrolytes leaked from cells damaged during the cutting process.[13][14]

-

Treatment Application: Carefully remove the wash water and replace it with fresh deionized water (for control samples) or with the desired this compound treatment solutions.

-

Incubation & Measurement: Incubate the plates at room temperature. At specified time points (e.g., 0, 1, 2, 4, 8 hours), gently swirl the plate and measure the electrical conductivity of the solution in each well.[13]

-

Total Electrolyte Measurement: To determine the total possible electrolyte leakage (100% damage), autoclave the samples (e.g., at 121°C for 20 minutes) or freeze them at -80°C followed by thawing to completely rupture all cell membranes. After cooling to room temperature, measure the final conductivity.

-

Calculation: Express electrolyte leakage as a percentage of the total conductivity:

-

Relative Electrolyte Leakage (%) = (Conductivity at time X / Total Conductivity) * 100

-

Protocol: Evans Blue Staining for Cell Viability

Evans blue is a membrane-impermeable azo dye. It can only penetrate cells that have lost membrane integrity, staining the dead cells blue. This provides a qualitative and quantifiable measure of cell death.

I. Materials:

-

Plant tissue (leaf disks, roots, etc.)

-

0.25% (w/v) Evans Blue solution in water

-

Microscope slides and coverslips

-

Light microscope

-

For quantification: N,N-Dimethylformamide (DMF) or 1% (w/v) SDS in 50% methanol

-

Spectrophotometer

II. Methodology:

-

Treatment: Treat plant tissues with this compound as described in the previous protocol.

-

Staining: Immerse the treated tissues in the 0.25% Evans Blue solution for 15-30 minutes.

-

Washing: Remove the tissues from the dye solution and wash thoroughly with deionized water to remove excess, unbound dye.

-

Qualitative Analysis: Mount the stained tissue on a microscope slide and observe under a light microscope. Dead cells will appear blue.[15]

-

Quantitative Analysis: a. To quantify the amount of staining, incubate the stained and washed tissue in a known volume of DMF or 1% SDS solution for 1 hour at room temperature to extract the dye from the dead cells.[15] b. Transfer the supernatant to a cuvette and measure the absorbance at 600 nm using a spectrophotometer. c. The absorbance value is directly proportional to the amount of dye uptake, which correlates with the extent of cell death.

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

I. Materials:

-

Plant tissue (~0.2-0.5 g)

-

Liquid nitrogen

-

0.1% (w/v) Trichloroacetic acid (TCA)

-

20% (w/v) TCA containing 0.5% (w/v) Thiobarbituric Acid (TBA)

-

Mortar and pestle

-

Centrifuge

-

Water bath (95°C)

-

Spectrophotometer

II. Methodology:

-

Sample Homogenization: Harvest plant tissue after treatment, flash-freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Homogenize the powdered tissue in 2 mL of 0.1% TCA.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Reaction: Mix 0.5 mL of the supernatant with 2 mL of the 20% TCA / 0.5% TBA solution.

-

Incubation: Heat the mixture in a water bath at 95°C for 30 minutes.

-

Cooling: Quickly cool the reaction tubes on ice to stop the reaction.

-

Measurement: Centrifuge the samples at 10,000 x g for 5 minutes to clarify the solution. Measure the absorbance of the supernatant at 532 nm. Correct for non-specific absorbance by subtracting the absorbance at 600 nm.

-

Calculation: Calculate the concentration of the MDA-TBA complex using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹. The results are typically expressed as nmol MDA per gram of fresh weight.

Conclusion

The mechanism of action of this compound on plant cell membranes is a rapid, contact-based, and multi-faceted process. It is initiated by a physical disruption of the plasma membrane's lipid bilayer, leading to immediate cell leakage and desiccation. This primary action is powerfully augmented by secondary effects, including the disruption of photosynthesis and the subsequent light-dependent generation of reactive oxygen species, which trigger a catastrophic lipid peroxidation cascade. This dual-pronged assault ensures a swift and effective herbicidal outcome, making it a powerful tool for non-selective weed management. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and quantify these phytotoxic effects.

References

- 1. This compound | 63718-65-0 | Benchchem [benchchem.com]

- 2. mirimichigreen.com [mirimichigreen.com]

- 3. NONANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. floridist.com [floridist.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A concise appraisal of lipid oxidation and lipoxidation in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]

- 13. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 15. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Ammonium Nonanoate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium nonanoate, a broad-spectrum contact herbicide, is increasingly utilized in agriculture and land management due to its favorable environmental profile. This technical guide provides an in-depth analysis of the environmental fate and degradation of this compound in the soil matrix. It consolidates current scientific understanding of its degradation pathways, persistence, and the influence of various soil physicochemical properties. Detailed experimental protocols for assessing its degradation are presented, alongside a comprehensive summary of quantitative data from pertinent studies. This document aims to serve as a critical resource for researchers and professionals involved in the environmental risk assessment and sustainable application of this herbicidal agent.

Introduction

This compound, the ammonium salt of nonanoic acid (also known as pelargonic acid), is a non-systemic, contact herbicide effective against a wide range of weeds, mosses, and algae.[1][2] Its active ingredient, nonanoic acid, is a naturally occurring nine-carbon fatty acid found in various plants and animals.[2][3] The herbicidal action of this compound involves the rapid disruption of plant cell membranes, leading to desiccation and death of the foliage it contacts.[2] A key characteristic of this compound is its rapid breakdown in the environment, which minimizes risks of soil and water contamination.[2][4] This guide delves into the specifics of its environmental behavior in soil.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for predicting its behavior in the soil environment.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁NO₂ | [3] |

| Molar Mass | 175.27 g/mol | [3] |

| Appearance | White crystals or colorless to pale yellow aqueous solution | [1][3] |

| Odor | Slight fatty acid odor | [1] |

| Water Solubility | Marketed as aqueous solutions (up to 40%) | [1] |

| Vapor Pressure | 1.5 mm Hg | [5] |

| Octanol/Water Partition Coefficient (log Kow) | 7.7 (for fatty acids) | [5] |

Environmental Fate and Degradation in Soil

The environmental fate of this compound in soil is primarily governed by microbial degradation. Upon application, it dissociates into ammonium (NH₄⁺) and the nonanoate anion. The ammonium ion can be utilized by soil microorganisms or plants as a nutrient source, while the nonanoate anion undergoes rapid catabolism.

Degradation Pathways

The principal degradation pathway for the nonanoate component is microbial β-oxidation. This metabolic process sequentially shortens the fatty acid chain, ultimately leading to the formation of carbon dioxide and water. The carbon from the nonanoate can also be incorporated into the soil microbial biomass.[6]

Abiotic degradation processes such as hydrolysis and photolysis play a minimal role in the overall breakdown of this compound in the soil environment.[7] While the hydrolysis half-life in aquatic systems is reported to be greater than 43 days, the rapid microbial degradation in soil makes this pathway less significant.[5] Photolysis is also not a major degradation route due to the low absorption of UV radiation by the molecule.[8]

Figure 1: Degradation pathway of this compound in soil.

Persistence and Half-Life

This compound is characterized by its very low persistence in the soil environment. Numerous sources, including the U.S. Environmental Protection Agency (EPA), report a soil half-life of less than 24 hours under aerobic conditions.[1][5][8] This rapid degradation prevents its accumulation in the soil and minimizes the potential for leaching into groundwater.

Table 1: Soil Half-Life of this compound/Pelargonic Acid

| Soil Type | Half-Life (DT₅₀) | Reference |

| Various Soils (Aerobic) | < 1 day | [5][8] |

| Railway Subsoils | 5.8 hours (geometric mean) | [9] |

| Agricultural Topsoils | 1.5 hours | [9] |

| Terrestrial Field Test | < 1 day | [5] |

Influence of Soil Properties

The rate of this compound degradation is influenced by several soil physicochemical and biological properties:

-

Microbial Activity: As the primary degradation mechanism is microbial, soils with higher microbial biomass and activity will exhibit faster degradation rates.

-

Soil pH: Soil pH can influence the adsorption of the nonanoate anion. Lower pH values may increase its adsorption to soil particles, potentially reducing its bioavailability for microbial degradation.[9]

-

Organic Matter: Soils with higher organic matter content may show increased adsorption of nonanoic acid, which could slightly retard its degradation. However, higher organic matter also supports a larger and more active microbial population, which can enhance the overall degradation rate.

-

Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will accelerate the degradation of this compound.

Experimental Protocols for Degradation Assessment

The assessment of this compound's degradation in soil typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Laboratory Soil Incubation Study (based on OECD 307)

This protocol outlines a typical laboratory experiment to determine the rate of aerobic degradation of this compound in soil.

Objective: To determine the aerobic soil metabolism and degradation kinetics (DT₅₀) of ¹⁴C-labeled this compound.

Materials:

-

Test Soil: Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

-

¹⁴C-labeled this compound: Labeled in a stable position of the nonanoate moiety.

-

Incubation Vessels: Biometer flasks or similar flow-through systems that allow for the trapping of evolved ¹⁴CO₂.

-

Analytical Equipment: Liquid Scintillation Counter (LSC) for radioactivity measurement, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of the parent compound and metabolites.

Procedure:

-

Soil Preparation and Acclimation: The soil is brought to a moisture content of 40-60% of its maximum water-holding capacity and pre-incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) for a period to allow for microbial stabilization.

-

Application of Test Substance: The ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature. A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.

-

Trapping of Volatiles: The effluent air from the incubation vessels is passed through traps containing a suitable absorbent (e.g., potassium hydroxide or ethanolamine) to capture any evolved ¹⁴CO₂.

-

Sampling: Duplicate soil samples and the CO₂ traps are removed for analysis at pre-determined intervals (e.g., 0, 1, 2, 4, 8, 16, 24, 48, and 72 hours).

-

Extraction and Analysis:

-

Soil samples are extracted with an appropriate solvent (e.g., acetonitrile/water mixture).

-

The radioactivity in the soil extracts, non-extractable residues, and CO₂ traps is quantified by LSC.

-

The concentration of the parent compound and major metabolites in the extracts is determined by HPLC or GC-MS.

-

-

Data Analysis: The degradation rate and half-life (DT₅₀) of this compound are calculated using first-order kinetics or other appropriate models. A mass balance is performed to account for the distribution of radioactivity over time.

Figure 2: Experimental workflow for a soil degradation study.

Analytical Methods

The accurate quantification of this compound and its degradation products in soil is essential for fate and transport studies.

Table 2: Analytical Techniques for Nonanoic Acid in Soil

| Technique | Description | Reference |

| HPLC-MS/MS | High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry offers high sensitivity and selectivity for the analysis of nonanoic acid in complex soil extracts. | [9] |

| GC-MS | Gas Chromatography-Mass Spectrometry can be used for the analysis of fatty acids after derivatization to more volatile esters. | [10] |

Sample Preparation for Analysis: A typical extraction procedure involves shaking the soil sample with a mixture of an organic solvent (e.g., acetonitrile) and water. The extract is then centrifuged and filtered before analysis. For GC-MS analysis, a derivatization step (e.g., methylation) is required to convert the nonanoic acid to its more volatile methyl ester.

Summary of Quantitative Data

The rapid degradation of this compound is a consistent finding across multiple studies. The following table summarizes key quantitative data related to its environmental fate in soil.

Table 3: Quantitative Data on the Environmental Fate of this compound in Soil

| Parameter | Value | Soil Conditions | Reference |

| Aerobic Soil Half-Life (DT₅₀) | < 24 hours | Various | [1][5][8] |

| 1.5 - 5.8 hours | Agricultural topsoils and railway subsoils | [9] | |

| Primary Degradation Mechanism | Microbial Degradation | Aerobic | [6][8] |

| Major Degradation Products | Carbon Dioxide, Water, Microbial Biomass | Aerobic | [6] |

| Hydrolysis Half-Life | > 43 days | Aquatic environment | [5] |

| Photolysis in Soil | Minimal contribution | - | [8] |

| Soil Adsorption Coefficient (Log Koc) | 3.2 (suggests high mobility, but rapid degradation mitigates leaching risk) | - | [8] |

Conclusion

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. floridist.com [floridist.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. researchgate.net [researchgate.net]

- 8. eppltd.com [eppltd.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Ecotoxicology of Ammonium Nonanoate on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium nonanoate, a broad-spectrum contact herbicide, is derived from nonanoic acid, a naturally occurring fatty acid. Its herbicidal action stems from the disruption of plant cell membranes, leading to rapid desiccation.[1][2] While valued for its rapid biodegradation and low persistence in soil and water, a thorough understanding of its ecotoxicological profile on non-target organisms is crucial for comprehensive environmental risk assessment.[2][3] This guide provides a detailed overview of the known effects of this compound on a range of non-target terrestrial and aquatic organisms, presenting quantitative toxicity data, detailed experimental methodologies based on international guidelines, and insights into its mechanism of action.

Ecotoxicological Profile: Effects on Non-Target Organisms

This compound exhibits a varied toxicity profile across different non-target species. Generally, it is considered to have low toxicity to mammals, birds, and bees, but can be moderately to highly toxic to aquatic invertebrates.[4] Its rapid degradation in the environment is a key factor in mitigating long-term exposure and risk.[2]

Aquatic Organisms

The aquatic environment is a key area of consideration for the ecotoxicology of any pesticide. Studies on this compound and its active ingredient, nonanoic acid, reveal varying degrees of toxicity to aquatic life.

This compound is classified as moderately toxic to fish.[4]

-

Acute Toxicity: A 96-hour acute toxicity study on rainbow trout (Oncorhynchus mykiss) reported a median lethal concentration (LC50) of 91 mg/L for nonanoic acid.[2]

Aquatic invertebrates, such as Daphnia magna, are generally more sensitive to this compound than fish, with the compound being classified as highly toxic to this group.[3][4]

-

Acute Toxicity: The 48-hour median effective concentration (EC50) for immobilization in Daphnia magna exposed to nonanoic acid is 96 mg/L.[2] Another study on a similar compound reported a 48-hour EC50 of 8.3 mg/L for Daphnia magna.[5]

Data on the direct toxicity of this compound to algae is limited. However, studies on related fatty acid compounds provide an indication of potential effects.

-

Growth Inhibition: A 72-hour study on the green algae Desmodesmus subspicatus with a C8-C18 fatty acid derivative showed an EC50 for growth rate inhibition of 14.7 mg/L.[6] For another related compound, the 72-hour EC50 for growth rate inhibition in Scenedesmus subspicatus was reported as 5.6 mg/L.[7]

Terrestrial Organisms

The impact of this compound on terrestrial non-target organisms is a critical aspect of its environmental risk profile.

Earthworms: this compound is considered to be of low toxicity to earthworms. A 14-day study on Eisenia fetida in artificial soil showed no toxic effects up to the highest tested concentration of 1000 mg/kg of soil.[8]

-

Acute Toxicity:

Springtails: Specific data for this compound on springtails (Folsomia candida) is not readily available. However, the OECD 232 guideline provides a standardized method for assessing the effects of chemicals on their reproduction.[9][10]

This compound is considered to have low toxicity to honey bees.[4] A study on the acute contact toxicity of pelargonic acid (nonanoic acid) to honey bees (Apis mellifera) was conducted, though specific quantitative results were not found in the initial searches.[11]

Vertebrates

This compound is reported to have low toxicity to both birds and mammals.[4][12]

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data for the ecotoxicity of this compound and its active ingredient, nonanoic acid, on various non-target organisms.

Table 1: Aquatic Ecotoxicity of Nonanoic Acid/Ammonium Nonanoate

| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 91 | 96 hours | [2] |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 (Immobilization) | 96 | 48 hours | [2] |

| Aquatic Invertebrate | Daphnia magna | EC50 | 8.3 | 48 hours | [5] |

| Algae | Desmodesmus subspicatus | EC50 (Growth Rate) | 14.7 | 72 hours | [6] |

| Algae | Scenedesmus subspicatus | EC50 (Growth Rate) | 5.6 | 72 hours | [7] |

Table 2: Terrestrial Ecotoxicity of this compound

| Organism | Species | Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |

| Earthworm | Eisenia fetida | NOEC (Mortality) | ≥ 1000 | 14 days | [8] |

| Earthworm | Eisenia fetida | LOEC (Mortality) | > 1000 | 14 days | [8] |

Experimental Protocols

The following sections detail the methodologies for key ecotoxicological experiments, based on OECD and ISO guidelines, which are standard protocols for assessing the environmental safety of chemicals.

Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.

-

Test Design: A static test where the test solutions are not renewed.

-

Procedure:

-

Groups of fish are exposed to a range of concentrations of the test substance.

-

A control group is maintained in water without the test substance.

-

Mortality is recorded at 24, 48, 72, and 96 hours.

-

The LC50 value and its 95% confidence limits are calculated at each observation time.

-

-

Test Conditions: Temperature, pH, and dissolved oxygen levels are monitored and maintained within a narrow range.

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the test organisms within 48 hours.[13][14]

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Design: A static test with at least five test concentrations in a geometric series.[13]

-

Procedure:

-

Groups of daphnids are exposed to different concentrations of the test substance.

-

A control group is maintained in culture medium alone.

-

Immobilization (inability to swim) is observed at 24 and 48 hours.[15]

-

The EC50 value is calculated for the 48-hour exposure period.

-

-

Test Conditions: The test is conducted in the dark at a constant temperature.

This test evaluates the effect of a substance on the growth of freshwater algae.[16][17][18][19][20][21]

-

Test Organism: Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[19]

-

Test Design: Exponentially growing algal cultures are exposed to a range of test substance concentrations for 72 hours.[16][18]

-

Procedure:

-

Algal cultures are incubated with at least five concentrations of the test substance.

-

A control culture without the test substance is run in parallel.

-

Algal growth is measured at 24-hour intervals by cell counts or another biomass surrogate.

-

The EC50 for growth rate inhibition is calculated.

-

-

Test Conditions: The test is performed under constant illumination and temperature.

Terrestrial Toxicity Testing

This test determines the acute toxicity of a substance to earthworms in artificial soil.[8][22][23][24]

-

Test Organism: Adult earthworms of the species Eisenia fetida.[22]

-

Test Design: A 14-day test where earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil.[22]

-

Procedure:

-

Test Conditions: The test is conducted in the dark at a constant temperature and soil moisture content.

This test assesses the effect of a substance on the reproduction of the springtail Folsomia candida.[9][10][25][26][27]

-

Test Organism: Age-synchronized juvenile Folsomia candida.[9]

-

Test Design: A 28-day test where collembolans are exposed to the test substance in artificial soil.[9]

-

Procedure:

-

The test substance is mixed into the artificial soil.

-

Ten juvenile collembolans are introduced into each test vessel.

-

After 28 days, the soil is processed to extract and count the number of surviving adults and offspring.

-

The EC50 for reproduction (the concentration causing a 50% reduction in the number of juveniles) is calculated.

-

-

Test Conditions: The test is conducted under controlled temperature and light conditions.

This laboratory test evaluates the acute contact toxicity of a chemical to adult honey bees.[28][29][30][31][32]

-

Test Organism: Young adult worker honey bees (Apis mellifera).[32]

-

Test Design: A dose-response test where bees are individually treated with a range of doses of the test substance.[30]

-

Procedure:

-

The test substance is dissolved in a suitable solvent and applied directly to the dorsal thorax of each bee.[32]

-

Treated bees are kept in cages with access to a sucrose solution.

-

Mortality is recorded at 4, 24, and 48 hours (and up to 96 hours if necessary).[30]

-

The LD50 (the dose causing 50% mortality) is calculated.

-

-

Test Conditions: The test is performed under controlled temperature and humidity.

This test assesses the potential of a substance to inhibit the activity of nitrifying bacteria in soil.[17][33][34][35]

-

Principle: The rate of ammonium oxidation to nitrite by soil microorganisms is measured in the presence of the test substance and compared to a control.[33]

-

Procedure:

-

A soil slurry is prepared and amended with an ammonium source.

-

Different concentrations of the test substance are added to the slurries.

-

The formation of nitrite is measured over a short incubation period.

-

The concentration of the test substance causing 50% inhibition of nitrification (IC50) is determined.

-

-

Test Conditions: The incubation is carried out at a constant temperature and pH.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound as a herbicide is the disruption of cell membranes.[1][2] The nonanoate anion, a fatty acid, penetrates the waxy cuticle of plants and intercalates into the lipid bilayer of cell membranes, leading to a loss of integrity, leakage of cellular contents, and rapid cell death.[8]

While the direct effects on plant cell membranes are well-documented, the specific signaling pathways affected in non-target organisms are less understood. However, based on the known effects of fatty acids, several potential mechanisms can be inferred:

-

Disruption of Cellular Signaling: By altering the composition and fluidity of cell membranes, nonanoic acid can interfere with the function of membrane-bound receptors and signaling proteins. This could disrupt a wide range of cellular processes that rely on intact membrane signaling, including ion transport, nutrient uptake, and cell-to-cell communication.

-

Induction of Oxidative Stress: The disruption of cell membranes can lead to the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.

-

Interference with Eicosanoid Signaling: In invertebrates, fatty acids are precursors to eicosanoids, which are signaling molecules involved in immunity and other physiological processes.[36] Exogenous fatty acids like nonanoic acid could potentially interfere with these pathways.

-

Modulation of Olfactory Responses: In some insects, fatty acids have been shown to act as repellents or attractants, indicating an interaction with the olfactory system and related signaling pathways.[25]

Further research is needed to elucidate the specific signaling pathways in various non-target organisms that are affected by exposure to this compound.

Visualizations

Experimental Workflow Diagrams

Caption: Standard experimental workflows for aquatic ecotoxicity testing.

Caption: Standard experimental workflows for terrestrial ecotoxicity testing.

Signaling Pathway Diagram

Caption: Proposed mechanism of cellular disruption by this compound.

Conclusion

This compound presents a complex ecotoxicological profile. While its rapid environmental degradation mitigates long-term risks, its acute toxicity to certain non-target organisms, particularly aquatic invertebrates, warrants careful consideration in its application and risk management. This guide provides a consolidated resource of the current knowledge, highlighting the need for further research to fill existing data gaps, especially concerning chronic toxicity to a wider range of species and the elucidation of specific signaling pathways affected in non-target organisms. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for future research to generate the necessary data for a more complete environmental risk assessment of this widely used herbicide.

References

- 1. Pelargonic acid [sitem.herts.ac.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 63718-65-0 | Benchchem [benchchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. agc-chemicals.com [agc-chemicals.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. labelsds.com [labelsds.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Effects of realistic pesticide mixtures on the springtail Folsomia candida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. floridist.com [floridist.com]

- 13. oecd.org [oecd.org]

- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. oecd.org [oecd.org]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. fera.co.uk [fera.co.uk]

- 19. Alga, Growth Inhibition test (OECD Guidelines for the Testing of Chemicals No. 201) | ENvironmental inFOrmation [enfo.hu]

- 20. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 21. oecd.org [oecd.org]

- 22. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]

- 25. oecd.org [oecd.org]

- 26. The influence of soil organic matter content on the toxicity of pesticides to the springtail Folsomia candida - PMC [pmc.ncbi.nlm.nih.gov]

- 27. oecd.org [oecd.org]

- 28. content.fera.co.uk [content.fera.co.uk]

- 29. Documents download module [ec.europa.eu]

- 30. biotecnologiebt.it [biotecnologiebt.it]

- 31. oecd.org [oecd.org]

- 32. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 33. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 34. BS EN ISO 15685:2020 Soil quality. Determination of potential nitrification and inhibition of nitrification. Rapid test by ammonium oxidation [en-standard.eu]

- 35. webstore.ansi.org [webstore.ansi.org]

- 36. Fatty acids in filamentous pathogenic fungi: Multidimensional regulation and pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of ammonium nonanoate solutions

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Nonanoate Solutions

Introduction

This compound, also known as ammonium pelargonate, is the ammonium salt of nonanoic acid.[1][2][3] Nonanoic acid is a nine-carbon saturated fatty acid that occurs naturally in various plants and animals.[4][5][6][7] As a result, this compound is classified as a biopesticide and is recognized for its use as a broad-spectrum, non-selective, contact herbicide.[1][2][3][4][8] Its rapid biodegradation and low environmental persistence make it a viable alternative to synthetic herbicides, particularly in organic agriculture and landscape management.[3][9][10] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound solutions, intended for researchers, scientists, and professionals in drug development and agricultural science.

Chemical Identity and Synthesis

This compound is formed through the chemical combination of nonanoic acid and ammonia.[3][10] It is functionally a soap, defined as a salt of a fatty acid.[10]

| Identifier | Value | Reference |

| IUPAC Name | azanium;nonanoate | [1][8][11] |

| CAS Number | 63718-65-0 | [1][2][9][12] |

| Molecular Formula | C₉H₂₁NO₂ | [1][2][11] |

| Molecular Weight | 175.27 g/mol | [1][2][8][9][11][13] |

| InChI Key | KLIDOSBTXDALBI-UHFFFAOYSA-N | [1][9] |

Synthesis of this compound

The primary method for synthesizing this compound is a direct acid-base neutralization reaction between nonanoic acid and ammonia, typically in an aqueous solution using ammonium hydroxide.[9] This process can be performed at room temperature and results in the conversion of the fatty acid into its soap form, with no by-products requiring purification.[10][14]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general method for the synthesis of an this compound solution.

-

Preparation of Reactants : Measure a molar equivalent of nonanoic acid and place it into a stirred reaction vessel. In a separate container, prepare an aqueous solution of ammonium hydroxide containing a corresponding molar equivalent of ammonia.

-

Neutralization Reaction : While continuously stirring the nonanoic acid at room temperature, slowly add the ammonium hydroxide solution dropwise.[1][9] Monitor the pH of the mixture.

-

Reaction Completion : Continue adding the ammonium hydroxide solution until the pH of the mixture stabilizes in the range of 7.0 to 8.5, indicating that the nonanoic acid has been completely converted to its ammonium salt.[10][14] The resulting product should be a clear, single-phase aqueous solution.[10][14]

-

Final Formulation : For experimental formulations, other components such as emulsifiers, penetrating agents, or thickeners can be added to the solution at this stage with continued stirring to ensure homogeneity.[1][15]

Physical Properties of this compound Solutions

This compound is typically marketed and used as an aqueous solution, often at a concentration of 40%.[2][9][10] In its pure form, it can exist as white crystals.[2] The solution is described as a clear, colorless to pale yellow liquid with a slight fatty acid or ammonia-like odor.[1][2][7][12][14]

| Property | Value | Conditions | Reference |

| Physical State | Liquid | Room Temperature | [1][12] |

| Appearance | Clear, colorless to pale yellow | - | [1][2][14] |

| Density | ~1.00 g/cm³ | 20 °C | [1][12] |

| pH | 8.0 - 9.0 | Aqueous Solution | [12] |

| Boiling Point | 104.4 °C (219.9 °F) | Aqueous Solution | [12] |

| Viscosity | 0.61 cm²/s (61 cSt) | Not Specified | |

| Solubility in Water | Completely Miscible | 20 °C, pH 7 | [1][7][12][14] |

Experimental Protocols for Physical Property Determination

-

pH Measurement : The pH of an this compound solution can be determined using a calibrated pH meter. A sample of the solution is placed in a beaker, and the electrode of the pH meter is submerged. The reading is allowed to stabilize before being recorded. The typical pH of commercial solutions is between 8.0 and 9.0.[12]

-

Density Measurement : The density can be measured using a hydrometer or a pycnometer at a controlled temperature (e.g., 20°C). For the pycnometer method, the vessel is weighed empty, then filled with the sample solution and weighed again. The density is calculated by dividing the mass of the sample by its volume.

-

Viscosity Measurement : The kinematic viscosity of the solution can be determined using a glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) in a temperature-controlled water bath. The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured, and this flow time is used to calculate the kinematic viscosity. A reported value is 0.61 cm²/s.

Chemical Properties and Reactivity

Stability and Degradation

This compound solutions are stable in storage under normal conditions.[2][14] Storage at temperatures below 0°C may cause the crystallization of the solute.[14] A key chemical property is its rapid biodegradation in the environment. It is readily metabolized by soil microorganisms, with an estimated environmental half-life of less than 24 hours.[3][9][10][16] This rapid breakdown prevents accumulation in soil and reduces the risk of leaching into groundwater.[3][9]

Mechanism of Action as a Herbicide

This compound functions as a non-systemic, broad-spectrum contact herbicide.[2][8][9] Its mode of action is physical rather than systemic.

-

Contact and Surfactant Action : As a soap, it acts as a surfactant, breaking down the waxy cuticle on the surface of plant leaves.

-

Cell Membrane Disruption : Upon penetrating the cuticle, it physically disrupts the lipid bilayer of the plant cell membranes.[3][4][5][7]

-

Cell Lysis and Desiccation : This disruption causes rapid leakage of electrolytes and other cellular contents, leading to cell lysis and dehydration.[5][9]

-

Visible Effects : The treated plant tissue rapidly wilts, desiccates, and shows signs of necrosis, often within hours of application.[4][5]

Formulation of this compound Solutions

For effective application, particularly in agriculture, this compound is typically formulated as a water-based solution or an emulsion-in-water.[9] These formulations often include adjuvants to enhance stability and efficacy.[9]

References

- 1. Buy this compound (EVT-1610868) | 63718-65-0 [evitachem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. floridist.com [floridist.com]

- 4. Buy this compound | 63718-65-0 [smolecule.com]

- 5. mirimichigreen.com [mirimichigreen.com]

- 6. NONANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. This compound [sitem.herts.ac.uk]

- 8. This compound [sitem.herts.ac.uk]

- 9. This compound | 63718-65-0 | Benchchem [benchchem.com]

- 10. ams.usda.gov [ams.usda.gov]

- 11. This compound | C9H21NO2 | CID 21902950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. labelsds.com [labelsds.com]

- 13. This compound | C9H21NO2 | CID 21902950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ams.usda.gov [ams.usda.gov]

- 15. Preparation method of this compound weeding emulsion in water - Eureka | Patsnap [eureka.patsnap.com]

- 16. Comparison of the effects of this compound and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]

An In-depth Technical Guide on the Thermal Decomposition Products of Ammonium Nonanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammonium nonanoate (also known as ammonium pelargonate) is the ammonium salt of nonanoic acid.[1][2] It is a short-chain fatty acid salt that finds application as a broad-spectrum, non-selective contact herbicide.[1][3] Understanding its thermal stability and decomposition products is crucial for safety assessment, formulation development, and predicting its environmental fate under elevated temperature conditions. This guide provides a comprehensive overview of the expected thermal decomposition pathways of this compound, supported by data from related ammonium carboxylate studies.

Predicted Thermal Decomposition Pathways

The thermal decomposition of ammonium carboxylates is understood to proceed primarily through two competing pathways:

-

Pathway 1: Reversible dissociation into carboxylic acid and ammonia. This is often the dominant pathway and can be considered a "full evaporation" or sublimation of the salt.[4]

-

Pathway 2: Dehydration to form the corresponding amide. This pathway involves the elimination of a water molecule.[5][6]

The prevalence of each pathway is influenced by factors such as temperature, pressure, and the specific structure of the carboxylate.

Visualization of Decomposition Pathways

The following diagrams illustrate the proposed thermal decomposition pathways for this compound.

Caption: Proposed thermal decomposition pathways of this compound.

Quantitative Data from Analogous Compounds

Direct quantitative data for the thermal decomposition of this compound is not available. However, studies on other ammonium carboxylates using Thermogravimetric Analysis (TGA) provide insight into the expected behavior. A study on ammonium acetate, ammonium benzoate, and ammonium salicylate indicated that the majority of the mass loss is attributable to the complete evaporation of the salt (Pathway 1).[4]

The peak decomposition temperature was observed to increase with the molecular mass of the salt.[4] Given that this compound has a molar mass of 175.27 g/mol , its peak decomposition temperature is expected to be higher than that of ammonium acetate (133.8°C) and ammonium benzoate (194.72°C) under similar conditions.[3][4]

Table 1: Thermal Decomposition Data for Analogous Ammonium Carboxylates

| Compound | Molar Mass ( g/mol ) | Peak Decomposition Temperature (°C) | Mass Loss at Peak Temperature (%) |

|---|---|---|---|

| Ammonium Acetate | 77.08 | 133.8 | 94.16 |

| Ammonium Benzoate | 139.15 | 194.72 | 88.4 |

| Ammonium Salicylate | 155.15 | 204.23 | 78.08 |

Data sourced from a study on the thermal properties of carboxylates.[4]

Based on these trends, it can be inferred that the primary thermal decomposition products of this compound will be gaseous nonanoic acid and ammonia. A smaller fraction may convert to nonanamide.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the following methodologies are standard for analyzing the thermal decomposition of ammonium salts.

Thermogravimetric Analysis (TGA)

This is a fundamental technique to determine the thermal stability and decomposition profile of a material.

-

Objective: To measure the mass loss of this compound as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, precisely weighed sample of this compound is placed in a sample pan.

-

The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass loss versus temperature. The first derivative of this curve helps to identify the temperatures of maximum decomposition rates.[4]

-

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, TGA is often coupled with other analytical techniques.

-

Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of this compound.

-

Instrumentation: TGA coupled to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).

-

Methodology:

-

The TGA experiment is conducted as described above.

-

The gaseous effluent from the TGA furnace is transferred via a heated transfer line to the FTIR gas cell or the MS ion source.[7][8]

-

FTIR or MS spectra are continuously recorded throughout the TGA experiment.

-

The spectra are then analyzed to identify the evolved gases at different temperatures. For this compound, one would expect to detect ammonia and nonanoic acid via this method.[7]

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for analyzing thermal decomposition.

Conclusion

Based on the behavior of analogous ammonium carboxylates, the primary thermal decomposition products of this compound are expected to be nonanoic acid and ammonia, resulting from the reversible dissociation of the salt. A secondary, likely minor, pathway is the dehydration of the salt to form nonanamide and water. Definitive quantitative data and decomposition temperatures for this compound would require specific experimental investigation using techniques such as TGA coupled with EGA (FTIR and/or MS). The methodologies and expected outcomes presented in this guide provide a solid foundation for such research.

References

- 1. floridist.com [floridist.com]

- 2. mirimichigreen.com [mirimichigreen.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. libjournals.unca.edu [libjournals.unca.edu]

- 5. Sciencemadness Discussion Board - Decomposition of ammonium salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. organic chemistry - Mechanism for formation of amides from ammonium carboxylate salts - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. Thermal decomposition of ammonium perchlorate-A TGA-FTIR-MS study: Part I | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Solubility of Ammonium Nonanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium nonanoate, the ammonium salt of nonanoic acid, is a compound of interest in various fields, including as a herbicide and potentially as a component in pharmaceutical formulations. Understanding its solubility in organic solvents is critical for its application, formulation development, and in designing purification processes. This technical guide provides an in-depth overview of the solubility characteristics of this compound, addressing the current landscape of available data. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, predicted solubility in a range of common organic solvents, and a standardized experimental protocol for its determination.

Introduction to this compound

This compound is an ionic compound formed from the neutralization of nonanoic acid with ammonia. Its structure, consisting of a nine-carbon aliphatic chain and an ammonium counter-ion, imparts amphiphilic properties. While its high solubility in water is well-documented, with some sources describing it as completely miscible, its behavior in organic solvents is less characterized. The solubility in a given organic solvent will be dictated by the interplay between the polarity of the solvent and the dual nature of the this compound molecule: the nonpolar hydrocarbon tail and the ionic ammonium carboxylate head.

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The long, nonpolar C9 alkyl chain suggests that it will have some affinity for nonpolar solvents, while the ionic head (NH₄⁺ and -COO⁻) will favor polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group of the solvent can hydrogen bond with the carboxylate and ammonium ions, and the alkyl part of the solvent can interact with the nonanoate chain. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | These solvents have dipoles that can interact with the ionic head, but they lack the ability to donate hydrogen bonds, which may limit the solvation of the ammonium and carboxylate ions. |

| Nonpolar | Hexane, Toluene | Low to Very Low | The lack of polarity in these solvents makes it difficult to solvate the charged ammonium and carboxylate groups, leading to poor solubility despite favorable interactions with the alkyl chain. |

| Chlorinated | Dichloromethane, Chloroform | Low | These solvents have a slight polarity that may allow for some interaction with the ionic portion, but overall solubility is expected to be limited. |

Disclaimer: The data in this table is predictive and based on chemical principles. Experimental verification is required for quantitative assessment.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Solvent Polarity: As outlined in Table 1, the polarity of the solvent is a critical determinant. A solvent that can effectively solvate both the ionic head and the nonpolar tail will be most effective.

-

Presence of Water: Traces of water in an organic solvent can significantly increase the solubility of this compound due to the high affinity of the ionic head for water.

-

Purity of this compound: Impurities can affect the crystal lattice structure and, consequently, the solubility.

Experimental Protocol for Solubility Determination

The following is a generalized and standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Thermostat

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., HPLC, GC, or a validated titration method)

Procedure

-

Preparation of Saturated Solution:

-